[3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]-
Description
[3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]- is a bipyridine derivative featuring a 3-chlorobenzyl substituent attached to the amine group at position 5 of the bipyridine scaffold. Bipyridines are heterocyclic aromatic compounds with two pyridine rings connected by a single bond, and their derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and binding properties. The 3-chlorophenylmethyl group in this compound introduces lipophilic and electron-withdrawing characteristics, which may influence its reactivity, solubility, and biological activity .
Properties
CAS No. |
821784-59-2 |
|---|---|
Molecular Formula |
C17H14ClN3 |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C17H14ClN3/c18-16-3-1-2-13(8-16)10-21-17-9-15(11-20-12-17)14-4-6-19-7-5-14/h1-9,11-12,21H,10H2 |
InChI Key |
DMKIOYQQXMSJCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=CN=CC(=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorobenzyl)-[3,4’-bipyridin]-5-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of environmentally benign reagents and catalysts is emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorobenzyl)-[3,4’-bipyridin]-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
N-(3-Chlorobenzyl)-[3,4’-bipyridin]-5-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(3-Chlorobenzyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. These complexes can participate in various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in substituent groups, ring substitution patterns, and functional groups. Below is a detailed analysis of key analogs and their distinguishing features:
[3,4'-Bipyridin]-5-amine, 6-chloro (CAS 656234-11-6)
- Structure : Features a chlorine atom at position 6 of the bipyridine core, replacing the 3-chlorobenzyl group.
- Properties : The absence of the benzyl substituent reduces steric bulk and lipophilicity compared to the target compound. This derivative may exhibit higher solubility in polar solvents.
- Applications : Chlorinated bipyridines are often explored as intermediates in pesticide synthesis due to their electron-deficient aromatic systems .
6'-Methoxy-[3,3'-bipyridin]-4-amine (CAS 1269041-56-6)
- Structure : Contains a methoxy group at position 6' on the second pyridine ring.
- Properties : The methoxy group is electron-donating, enhancing the electron density of the aromatic system. This contrasts with the electron-withdrawing 3-chlorobenzyl group in the target compound.
- Research Findings : Methoxy-substituted bipyridines are frequently used in coordination chemistry for ligand design, as the oxygen atom can participate in metal binding .
[2,3'-Bipyridin]-5-amine, 6-chloro-6'-methyl (CAS 59252-09-4)
- Structure : Differs in the connectivity of pyridine rings (2,3' vs. 3,4') and includes methyl and chlorine substituents.
- Properties : The methyl group increases steric hindrance, while the chlorine atom may enhance halogen bonding interactions.
- Biological Relevance : Such derivatives are investigated for antimicrobial activity, with halogen and alkyl groups modulating membrane permeability .
4-(4-Aminophenyl)-1-methoxyisoquinolin-5-ol (CAS 656234-11-6)
- Structure: Combines an isoquinoline scaffold with an aminophenyl group.
Data Table: Key Structural and Functional Comparisons
| Compound Name | CAS Number | Key Substituents | Molecular Weight | Similarity Score | Primary Applications |
|---|---|---|---|---|---|
| [3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]- | Not provided | 3-chlorobenzyl, amine at C5 | ~285 (estimated) | Reference | Medicinal chemistry, ligands |
| [3,4'-Bipyridin]-5-amine, 6-chloro | 656234-11-6 | Chlorine at C6 | ~215 (estimated) | 0.87 | Pesticide intermediates |
| 6'-Methoxy-[3,3'-bipyridin]-4-amine | 1269041-56-6 | Methoxy at C6' | ~231 (estimated) | 0.88 | Coordination chemistry |
| [2,3'-Bipyridin]-5-amine, 6-chloro-6'-methyl | 59252-09-4 | Chlorine at C6, methyl at C6' | ~229 (estimated) | - | Antimicrobial agents |
Research Insights and Trends
- Electronic Effects : The 3-chlorobenzyl group in the target compound enhances electrophilic character, making it a candidate for nucleophilic substitution reactions, whereas methoxy or methyl groups in analogs favor electron-rich environments .
- Biological Activity : Chlorinated derivatives generally show higher bioactivity in pesticidal screens compared to methoxy-substituted analogs, likely due to increased membrane penetration .
- Synthetic Challenges: Introducing the 3-chlorobenzyl group requires careful optimization to avoid steric clashes during coupling reactions, a limitation less pronounced in smaller substituents like chlorine or methoxy .
Biological Activity
The compound [3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]- is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Chemical Name : [3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]-
- Molecular Formula : C13H11ClN2
- Molecular Weight : 232.69 g/mol
- CAS Number : 3025700
The biological activity of [3,4'-Bipyridin]-5-amine is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been shown to modulate enzyme activity and influence various signaling pathways which may lead to therapeutic effects in different disease models.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering physiological processes.
- Receptor Interaction : It can bind to cellular receptors, affecting downstream signaling cascades that are crucial for cellular function.
Antimicrobial Activity
Research indicates that compounds similar to [3,4'-Bipyridin]-5-amine exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related bipyridine compounds. For example:
- Case Study : A study evaluated the effects of bipyridine derivatives on triple-negative breast cancer (TNBC) cell lines. The compounds demonstrated significant cytotoxicity and induced apoptosis in cancer cells by targeting mutant K-Ras signaling pathways .
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against several bacterial strains | |
| Antitumor | Induces apoptosis in TNBC cell lines | |
| Enzyme Inhibition | Modulates activity of metabolic enzymes |
Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| [3,4'-Bipyridin]-5-amine | MDA-MB-231 (TNBC) | 45 | Induces apoptosis |
| N-(3-chlorophenyl)methyl | PC3 (Prostate Cancer) | 60 | Cytotoxic effects |
Research Findings
- Synthesis and Evaluation : The synthesis of [3,4'-Bipyridin]-5-amine involves multi-step organic reactions that yield compounds with varying biological activities. Studies have shown that modifications in the structure can significantly impact the biological outcomes.
- Comparative Analysis : Compounds with similar structures were analyzed for their biological activities. For instance, variations in substituents on the bipyridine scaffold resulted in differing levels of cytotoxicity against cancer cell lines.
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